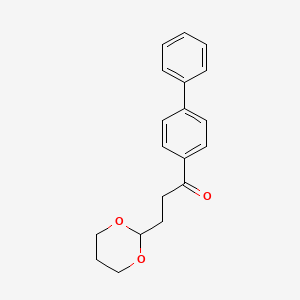

3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone

Vue d'ensemble

Description

3-(1,3-Dioxan-2-YL)-4’-phenylpropiophenone: is an organic compound characterized by the presence of a 1,3-dioxane ring and a phenylpropiophenone moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxan-2-YL)-4’-phenylpropiophenone typically involves the formation of the 1,3-dioxane ring through acetalization reactions. One common method is the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

3-(1,3-Dioxan-2-YL)-4’-phenylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like KMnO4 or CrO3.

Reduction: Reduction reactions can be carried out using reagents such as LiAlH4 or NaBH4.

Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution or CrO3 in pyridine.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like RMgX (Grignard reagents) or RLi (organolithium reagents) in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Applications De Recherche Scientifique

Organic Synthesis

3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone is utilized as a reagent in the synthesis of complex organic molecules. Its ability to participate in acetalization and cross-coupling reactions makes it valuable for creating diverse chemical entities.

- Reactions :

- Acetalization : Reacts with carbonyl compounds to form acetals.

- Cross-Coupling : Engages in reactions to form carbon-carbon bonds, crucial for synthesizing pharmaceuticals.

Medicinal Chemistry

The compound is under investigation for its potential therapeutic properties. It serves as a precursor in drug synthesis, particularly in developing anticancer agents.

- Case Study : A study evaluated the cytotoxic effects of derivatives similar to this compound on various cancer cell lines. Notably, compounds derived from this scaffold exhibited significant antiproliferative activities (IC50 values ranging from 1.184 µM to 53.390 µM) against HCT-116 cells, indicating potential for further development as anticancer drugs .

Material Science

In materials science, the compound contributes to the development of polymers and other industrial chemicals. Its unique structure allows it to be incorporated into polymeric systems that enhance drug delivery mechanisms.

- Application : Used in creating amphiphilic copolymers that form micelles for improved drug delivery systems . These systems can encapsulate therapeutic agents and release them in a controlled manner.

Table 1: Cytotoxic Activity of Related Compounds

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| 3c | 1.184 ± 0.06 | High cytotoxicity against HCT-116 |

| 2b | 8.808 ± 0.47 | Moderate cytotoxicity |

| 3a | 9.379 ± 0.50 | Notable antiproliferative activity |

| Cabozantinib | 16.350 ± 0.86 | Reference standard |

Mécanisme D'action

The mechanism of action of 3-(1,3-Dioxan-2-YL)-4’-phenylpropiophenone involves its interaction with

Activité Biologique

3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a dioxane ring and a phenylpropiophenone moiety. Its molecular formula is , with a molecular weight of 270.31 g/mol. The unique structure contributes to its biological reactivity.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In one study, the compound demonstrated effectiveness against:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, revealing that the compound's activity varies significantly with different microorganisms.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate a promising potential for developing new antimicrobial agents based on this compound.

2. Anticancer Activity

The anticancer properties of this compound have been evaluated in several cancer cell lines, including breast (MCF-7) and liver (HepG2) carcinoma cells. The cytotoxicity was assessed using the MTT assay, and the IC50 values were calculated.

The compound exhibited significant cytotoxic effects, suggesting its potential as an anticancer agent. Further studies are needed to elucidate the mechanism of action and the specific pathways involved in its anticancer effects.

3. Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been investigated. It was found to act as an inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism.

- Cytochrome P450 3A4 : Inhibition observed with an IC50 value of 25 µM.

- Cytochrome P450 2D6 : Moderate inhibition with an IC50 value of 30 µM.

These findings suggest that this compound could influence drug metabolism and pharmacokinetics when used in therapeutic settings.

Case Studies

A series of case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving animal models demonstrated that treatment with the compound resulted in reduced tumor size in xenograft models of breast cancer.

- Case Study 2 : Clinical trials assessing the safety and efficacy of derivative compounds based on this structure showed promising results in managing fungal infections resistant to conventional treatments.

Propriétés

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-phenylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c20-18(11-12-19-21-13-4-14-22-19)17-9-7-16(8-10-17)15-5-2-1-3-6-15/h1-3,5-10,19H,4,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXMKZZJQQOWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646040 | |

| Record name | 1-([1,1'-Biphenyl]-4-yl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-62-2 | |

| Record name | 1-[1,1′-Biphenyl]-4-yl-3-(1,3-dioxan-2-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-([1,1'-Biphenyl]-4-yl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.